molecular formula C11H14O2 B184728 (S)-2-(Isochroman-1-yl)ethanol CAS No. 177742-21-1

(S)-2-(Isochroman-1-yl)ethanol

Cat. No. B184728
M. Wt: 178.23 g/mol
InChI Key: JXIIBWMBZVKXBX-NSHDSACASA-N
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Description

(S)-2-(Isochroman-1-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as (S)-1-(1-hydroxy-3-methyl-2-propenyl)-2,3-dihydro-1H-inden-2-ol or HPI-1. It is a chiral molecule that has two enantiomers, (S)- and (R)-. In

Mechanism Of Action

The exact mechanism of action of (S)-2-(Isochroman-1-yl)ethanol is not fully understood. However, it has been suggested that this compound may act as an antioxidant and protect cells from oxidative stress. It has also been proposed that (S)-2-(Isochroman-1-yl)ethanol may modulate the activity of certain enzymes and receptors, leading to its potential therapeutic effects.

Biochemical And Physiological Effects

Studies have shown that (S)-2-(Isochroman-1-yl)ethanol has various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been demonstrated to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of (S)-2-(Isochroman-1-yl)ethanol is its high enantioselectivity, which makes it useful for studying chiral reactions. However, this compound has some limitations as well. For example, it is not very soluble in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on (S)-2-(Isochroman-1-yl)ethanol. One potential area of investigation is the development of new synthetic methods for this compound. Another potential direction is the study of its potential therapeutic effects in various diseases. Additionally, the use of (S)-2-(Isochroman-1-yl)ethanol as a chiral auxiliary in organic synthesis could also be explored. Overall, the potential applications of this compound make it an exciting area of research for scientists in various fields.

Synthesis Methods

The synthesis of (S)-2-(Isochroman-1-yl)ethanol can be achieved through several methods. One of the most common methods is the reduction of the corresponding ketone, (S)-2-(Isochroman-1-yl)acetone, using sodium borohydride. This method yields the (S)-enantiomer with high enantioselectivity.

Scientific Research Applications

(S)-2-(Isochroman-1-yl)ethanol has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11-12H,5-8H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIIBWMBZVKXBX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](C2=CC=CC=C21)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Isochroman-1-yl)ethanol

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